molecular formula C30H56BF4P2Rh- B6592562 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) CAS No. 213343-67-0

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

Cat. No.: B6592562
CAS No.: 213343-67-0
M. Wt: 668.4 g/mol
InChI Key: NRQFPKPBTSPMQF-UHFFFAOYSA-N
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Description

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is a chiral phosphine-rhodium complex. It plays a significant role in homogeneous catalysis, often used to promote asymmetric hydrogenation reactions due to its high enantioselectivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) typically involves a multi-step process:

  • Preparation of the phosphine ligand: The ligand is synthesized by reacting 2,5-di-i-propylphospholane with ethane via a specific chiral induction method.

  • Formation of the rhodium complex: This involves reacting the phosphine ligand with rhodium(I) chloride (dimer) and cyclooctadiene in the presence of a base, often sodium methoxide, under an inert atmosphere.

Industrial Production Methods: Industrial production follows a similar method but often on a larger scale with optimizations for yield and purity. The reaction conditions are meticulously controlled, and advanced purification techniques like recrystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) primarily engages in:

  • Asymmetric hydrogenation: The compound facilitates the addition of hydrogen to unsaturated substrates with high enantioselectivity.

  • Oxidative addition: The rhodium center undergoes oxidative addition with halogens and other electrophilic reagents.

Common Reagents and Conditions: Common reagents include dihydrogen (H₂) for hydrogenation, halides for oxidative addition, and various bases and solvents like dichloromethane and toluene. Reaction conditions often involve moderate temperatures (25-50°C) and pressures (1-10 atm).

Major Products Formed: In asymmetric hydrogenation, the major products are chiral alkanes, often used in pharmaceuticals. Oxidative addition reactions yield rhodium-halide complexes that can act as further catalytic intermediates.

Scientific Research Applications

Chemistry: The compound is extensively studied for its use in asymmetric catalysis, contributing to the synthesis of enantioenriched compounds, crucial in producing pharmaceuticals and fine chemicals.

Biology and Medicine: While primarily a catalyst in chemical processes, its role in synthesizing biologically active molecules makes it indirectly significant in drug development and medicinal chemistry.

Industry: Used in the production of flavors, fragrances, and agrichemicals, enhancing the efficiency and selectivity of synthetic routes.

Comparison with Similar Compounds

Similar Compounds:

  • 1,2-Bis(diphenylphosphino)ethane (DPPE)

  • (S)-BINAP

  • 1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

Uniqueness: 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) stands out due to its exceptional enantioselectivity and efficiency in asymmetric hydrogenation reactions. Compared to 1,2-Bis(diphenylphosphino)ethane, it offers higher stereochemical control, making it invaluable in synthesizing complex chiral molecules.

This detailed overview should give you a solid understanding of the compound and its various facets. What next?

Properties

IUPAC Name

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQFPKPBTSPMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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